Methyl 4-bromo-3-(oxetan-3-yloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-3-(oxetan-3-yloxy)benzoate is an organic compound with the molecular formula C11H11BrO4 It is a derivative of benzoic acid, featuring a bromine atom and an oxetane ring attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-(oxetan-3-yloxy)benzoate typically involves the following steps:
Oxetane Ring Formation: The oxetane ring can be introduced through nucleophilic substitution reactions, where an appropriate oxetane derivative reacts with the brominated benzoate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-(oxetan-3-yloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base.
Major Products Formed
Substitution: Formation of substituted benzoates.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Methyl 4-bromo-3-(oxetan-3-yloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-(oxetan-3-yloxy)benzoate involves its interaction with specific molecular targets. The bromine atom and oxetane ring play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. Additionally, the oxetane ring can undergo ring-opening reactions, further contributing to its biological effects.
Comparison with Similar Compounds
Methyl 4-bromo-3-(oxetan-3-yloxy)benzoate can be compared with other similar compounds, such as:
Methyl 4-bromo-3-methylbenzoate: Lacks the oxetane ring, making it less versatile in certain synthetic applications.
Methyl 4-bromobenzoate: Simpler structure without additional functional groups, limiting its reactivity.
4-Bromo-3-(oxetan-3-yloxy)-benzoic acid methyl ester: Similar structure but with different functional groups, affecting its chemical properties and applications.
The uniqueness of this compound lies in its combination of a bromine atom and an oxetane ring, which imparts distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
methyl 4-bromo-3-(oxetan-3-yloxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-14-11(13)7-2-3-9(12)10(4-7)16-8-5-15-6-8/h2-4,8H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWKGZWCOBPFRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)OC2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.